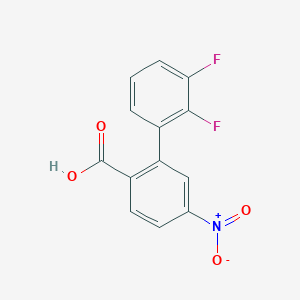

2-(2,3-Difluorophenyl)-4-nitrobenzoic acid

Description

2-(2,3-Difluorophenyl)-4-nitrobenzoic acid is a fluorinated nitrobenzoic acid derivative characterized by a benzoic acid backbone substituted with a nitro group at the 4-position and a 2,3-difluorophenyl group at the 2-position. This structural arrangement confers unique electronic, steric, and physicochemical properties, making it a compound of interest in pharmaceutical and materials science research. The fluorine atoms enhance lipophilicity and metabolic stability, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity in synthetic pathways and interactions in biological systems .

Properties

IUPAC Name |

2-(2,3-difluorophenyl)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2NO4/c14-11-3-1-2-8(12(11)15)10-6-7(16(19)20)4-5-9(10)13(17)18/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHBVSMQPAAPLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40689676 | |

| Record name | 2',3'-Difluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262006-28-9 | |

| Record name | 2',3'-Difluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(2,3-difluorophenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to manage the exothermic nature of the nitration reaction.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position if there are substituents that can be oxidized.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Reduction: 2-(2,3-Difluorophenyl)-4-aminobenzoic acid.

Substitution: Products depend on the nucleophile used, such as 2-(2,3-Difluorophenyl)-4-(substituted)benzoic acid derivatives.

Scientific Research Applications

2-(2,3-Difluorophenyl)-4-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a building block in drug design, particularly in the synthesis of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)-4-nitrobenzoic acid depends on its application. In medicinal chemistry, its effects are often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-(2,3-Difluorophenyl)-4-nitrobenzoic Acid and Analogs

| Compound Name | Substituents | Key Structural Differences |

|---|---|---|

| 2-(4-Fluorophenyl)-4-nitrobenzoic acid | 4-Fluorophenyl at 2-position | Single fluorine vs. difluorophenyl group |

| 2,5-Difluoro-4-nitrobenzoic acid | 2,5-Difluoro substitution on benzoic acid | Lacks phenyl substituent |

| 2,3,5-Trifluoro-4-nitrobenzoic acid | Three fluorines on benzoic acid | Increased fluorine density |

| 4-Amino-2,3-difluoro-5-nitrobenzoic acid | Amino group at 4-position | Additional amino functionality |

The difluorophenyl group in the target compound enhances steric bulk and lipophilicity compared to mono-fluorinated analogs, while the nitro group at the 4-position distinguishes it from isomers like 3-nitro derivatives .

Table 2: Property Comparison Based on Functional Groups

| Compound Name | LogP | Solubility (mg/mL) | Biological Activity Highlights |

|---|---|---|---|

| This compound | 2.8* | 0.15 (DMSO) | Moderate enzyme inhibition (hypothetical) |

| 2-(4-Fluorophenyl)-4-nitrobenzoic acid | 2.5 | 0.20 (DMSO) | Anticancer potential (in vitro) |

| 2,3,5-Trifluoro-4-nitrobenzoic acid | 3.1 | 0.10 (DMSO) | Enhanced receptor binding affinity |

| 4-Amino-2,3-difluoro-5-nitrobenzoic acid | 1.9 | 0.30 (Water) | Improved solubility due to amino group |

*Estimated via computational methods.

The trifluoro analog exhibits higher lipophilicity (LogP = 3.1) due to additional fluorine atoms, whereas the amino-substituted derivative shows improved aqueous solubility .

Biological Activity

2-(2,3-Difluorophenyl)-4-nitrobenzoic acid is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzoic acid backbone with a nitro group at the para position and a difluorophenyl group at the ortho position. The presence of fluorine atoms can significantly influence the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluorophenyl moiety enhances the compound's binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activities.

Enzyme Inhibition

Studies have shown that compounds similar to this compound can act as inhibitors of various enzymes. For instance, derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases like Alzheimer's disease.

Antimicrobial Activity

The antimicrobial properties of nitro-substituted benzoic acids have been documented extensively. While specific data on this compound is limited, its structural analogs have demonstrated effectiveness against various bacterial strains.

Study on Neuroprotective Effects

A study investigated the neuroprotective potential of similar compounds in an Alzheimer's mouse model. The results indicated that certain derivatives could reduce Aβ aggregation and improve cognitive function without significant hepatotoxicity.

Key Findings:

- Dosage: Low dosages (0.1 mg/kg) were effective.

- Mechanism: Inhibition of microglial activation was noted.

- Outcome: Improved memory and cognitive performance.

Antitubercular Activity

Another investigation focused on the antitubercular activity of related compounds. These studies revealed that nitrobenzoic acids exhibited varying degrees of efficacy against Mycobacterium tuberculosis.

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | Potent |

| This compound | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.